An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine Hydrobromide
An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-methylpyridine and its hydrobromide salt (CAS Number: 2227206-20-2). This document is intended for researchers, chemists, and professionals in drug discovery and development. It consolidates available physicochemical data, outlines plausible synthetic strategies based on established pyridine chemistry, discusses potential applications in medicinal chemistry, and provides essential safety and handling information. Notably, this specific isomer is not widely documented in peer-reviewed literature; therefore, this guide synthesizes data from supplier specifications and extrapolates potential reactivity and synthesis pathways based on fundamental chemical principles and analogous structures to provide a foundational resource for its use.
Compound Identification and Physicochemical Properties
4-Bromo-5-chloro-2-methylpyridine is a di-halogenated derivative of 2-picoline. The presence of two distinct halogens (bromine and chlorine) on the pyridine ring, in addition to the methyl group, makes it a versatile synthetic intermediate. The bromine atom at the 4-position and the chlorine atom at the 5-position offer differential reactivity, which can be exploited for selective functionalization in multi-step syntheses. It is often supplied as its hydrobromide salt to improve handling and stability.
Chemical Structure
Below is the chemical structure of the free base, 4-Bromo-5-chloro-2-methylpyridine.
Caption: Structure of 4-Bromo-5-chloro-2-methylpyridine.
Physicochemical Data
The following table summarizes the key identification and property data for the compound and its hydrobromide salt, compiled from various chemical supplier catalogs.
| Property | 4-Bromo-5-chloro-2-methylpyridine (Free Base) | 4-Bromo-5-chloro-2-methylpyridine HBr (Salt) | Reference(s) |
| CAS Number | 1211529-34-8 | 2227206-20-2 | [1][2][3] |
| Molecular Formula | C₆H₅BrClN | C₆H₆Br₂ClN | [2][4] |
| Molecular Weight | 206.47 g/mol | 287.38 g/mol | [2][4] |
| IUPAC Name | 4-bromo-5-chloro-2-methylpyridine | 4-bromo-5-chloro-2-methylpyridinium bromide | [4] |
| Physical Form | Solid or Liquid | Data not available | |
| Boiling Point | 231.0 ± 35.0 °C at 760 mmHg (Predicted) | Data not available | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere | Data not available | |
| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | Not available | [1] |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis would likely start from a more common precursor, such as 2-methylpyridine (2-picoline), and involve sequential, regioselective halogenation steps. The directing effects of the methyl group (ortho-, para-directing) and the nitrogen atom, along with the reaction conditions, would be critical for achieving the desired 4-bromo-5-chloro substitution pattern.
A potential, though unverified, workflow is outlined below. The key challenge in this synthesis is controlling the regioselectivity. Direct halogenation of pyridine is often difficult and can lead to a mixture of products.[5] Activating the ring via N-oxide formation is a common strategy to achieve more selective halogenation at the 2- and 4-positions.[6]
Caption: A plausible, non-validated workflow for the synthesis of 4-Bromo-5-chloro-2-methylpyridine HBr.
Rationale for Experimental Choices
-
N-Oxidation: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Conversion to the N-oxide increases electron density at the 2- and 4-positions, facilitating electrophilic attack.
-
Bromination at C4: With the N-oxide in place, electrophilic bromination is strongly directed to the 4-position.
-
Deoxygenation: Removal of the N-oxide is necessary to restore the pyridine ring.
-
Chlorination at C5: The final chlorination step is the most challenging in terms of regioselectivity. The 4-bromo and 2-methyl groups will influence the position of the incoming electrophile. Directing effects would suggest that the C3 and C5 positions are most activated. Steric hindrance from the adjacent methyl group might favor substitution at C5 over C3. This step would require careful optimization of reagents and conditions to avoid isomeric impurities.
Spectroscopic Characterization (Predicted)
No published, assigned spectroscopic data for 4-Bromo-5-chloro-2-methylpyridine could be located. The following are predicted ¹H and ¹³C NMR chemical shifts based on additive models and data from analogous substituted pyridines. Experimental verification is required.
Predicted ¹H NMR
The ¹H NMR spectrum is expected to be simple, showing two singlets: one for the aromatic proton and one for the methyl group protons.
| Predicted Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C3-H | 8.2 - 8.5 | Singlet (s) | 1H |
| C6-H | 7.3 - 7.6 | Singlet (s) | 1H |
| -CH₃ | 2.5 - 2.7 | Singlet (s) | 3H |
Note: The actual spectrum would show two distinct singlets for the two aromatic protons. The predicted ranges are broad estimates.
Predicted ¹³C NMR
The ¹³C NMR spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.
| Predicted Assignment | Chemical Shift (δ, ppm) |
| C2 | 158 - 162 |
| C3 | 150 - 154 |
| C4 | 120 - 125 (C-Br) |
| C5 | 130 - 135 (C-Cl) |
| C6 | 122 - 126 |
| -CH₃ | 22 - 25 |
Applications in Research and Drug Development
Halogenated pyridines are cornerstone building blocks in medicinal chemistry and agrochemical synthesis.[7] The primary utility of 4-Bromo-5-chloro-2-methylpyridine lies in its potential for sequential, site-selective cross-coupling reactions.
Differential Reactivity in Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This difference in reactivity allows for a stepwise functionalization strategy. First, the bromine at the 4-position can be selectively coupled with a boronic acid or ester, leaving the chlorine at the 5-position intact. Subsequently, under more forcing conditions or with a different catalyst system, the chlorine atom can be subjected to a second coupling reaction.
This stepwise approach is highly valuable for building molecular complexity and creating diverse libraries of compounds from a single, versatile intermediate.
Caption: Logical workflow for sequential Suzuki cross-coupling reactions.
Role as a Pharmaceutical Intermediate
The substituted pyridine scaffold is a common motif in a vast number of active pharmaceutical ingredients (APIs). The ability to introduce two different substituents at the 4- and 5-positions makes this compound a valuable starting point for synthesizing complex molecules that can be screened for biological activity. Related halogenated pyridines are used in the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[7]
Safety, Handling, and Storage
GHS Hazard Information
Based on supplier safety data sheets, the free base (CAS 1211529-34-8) is classified with the following hazards:[4]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Handling: This compound should only be handled by trained professionals in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations suggest storage under an inert atmosphere at 2-8°C to ensure long-term stability.
Conclusion
4-Bromo-5-chloro-2-methylpyridine hydrobromide is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the differential reactivity of its two halogen substituents, enabling stepwise functionalization through modern cross-coupling methodologies. While detailed characterization and reaction data in primary scientific literature are scarce, this guide provides a foundational understanding based on available supplier data and established chemical principles. Researchers employing this compound are strongly encouraged to perform thorough characterization and reaction optimization to validate the proposed pathways and explore its full synthetic utility.
References
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